molecular formula C12H11FN2O2 B2598246 3-allyl-6-fluoro-1-methylquinazoline-2,4(1H,3H)-dione CAS No. 2195874-77-0

3-allyl-6-fluoro-1-methylquinazoline-2,4(1H,3H)-dione

Cat. No. B2598246
CAS RN: 2195874-77-0
M. Wt: 234.23
InChI Key: AWTLSEZJNYEUOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-allyl-6-fluoro-1-methylquinazoline-2,4(1H,3H)-dione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 3-allyl-6-fluoro-1-methylquinazoline-2,4(1H,3H)-dione is not fully understood. However, studies have suggested that this compound may exert its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It has also been suggested that this compound may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. Further studies are needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects
3-allyl-6-fluoro-1-methylquinazoline-2,4(1H,3H)-dione has been found to have a range of biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 and matrix metalloproteinases. It has also been found to modulate the expression of various genes involved in cancer progression and inflammation. Additionally, this compound has been shown to have antioxidant properties and has been studied for its potential use in the prevention of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-allyl-6-fluoro-1-methylquinazoline-2,4(1H,3H)-dione in lab experiments is its potential as a therapeutic agent for various diseases. Another advantage is its ability to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the toxicity and side effects of this compound.

Future Directions

There are several future directions for the study of 3-allyl-6-fluoro-1-methylquinazoline-2,4(1H,3H)-dione. One future direction is the development of more efficient synthesis methods for this compound. Another future direction is the study of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to determine its toxicity and side effects in vivo.

Synthesis Methods

The synthesis of 3-allyl-6-fluoro-1-methylquinazoline-2,4(1H,3H)-dione has been achieved using various methods. One such method involves the reaction of 6-fluoro-1-methylquinazoline-2,4(1H,3H)-dione with allyl bromide in the presence of a base such as potassium carbonate. This reaction results in the formation of 3-allyl-6-fluoro-1-methylquinazoline-2,4(1H,3H)-dione. Other methods involve the use of palladium-catalyzed coupling reactions or the use of microwave irradiation.

Scientific Research Applications

3-allyl-6-fluoro-1-methylquinazoline-2,4(1H,3H)-dione has been studied for its potential applications in scientific research. This compound has been found to have anticancer properties and has been shown to inhibit the growth of various cancer cell lines. It has also been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.

properties

IUPAC Name

6-fluoro-1-methyl-3-prop-2-enylquinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-3-6-15-11(16)9-7-8(13)4-5-10(9)14(2)12(15)17/h3-5,7H,1,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTLSEZJNYEUOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)C(=O)N(C1=O)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-allyl-6-fluoro-1-methylquinazoline-2,4(1H,3H)-dione

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